

# The RR6 Model: A Technical Guide to Prognostic Variables in Ruxolitinib-Treated Myelofibrosis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **RR6**

Cat. No.: **B1139164**

[Get Quote](#)

For researchers, scientists, and drug development professionals engaged in the study of myelofibrosis (MF), the ability to accurately predict patient prognosis is paramount for informing clinical decisions and developing novel therapeutic strategies. The **RR6** model, which stands for "Response to Ruxolitinib after 6 months," is a clinical prognostic score designed to predict overall survival in MF patients undergoing treatment with the JAK1/JAK2 inhibitor, ruxolitinib.<sup>[1]</sup> <sup>[2]</sup><sup>[3]</sup> This technical guide provides an in-depth overview of the core variables of the **RR6** model, the experimental protocols for its development, and a clear visualization of its logical framework.

## Core Concepts of the RR6 Model

The **RR6** model was developed to address the unmet need for early identification of ruxolitinib treatment failure or suboptimal response.<sup>[1]</sup><sup>[3]</sup> It stratifies patients into three distinct risk categories—low, intermediate, and high—based on their clinical response within the first six months of ruxolitinib therapy.<sup>[1]</sup><sup>[4]</sup> This early risk assessment allows clinicians to identify patients who may benefit from alternative treatment strategies, such as hematopoietic stem cell transplantation or enrollment in clinical trials for second-line therapies.<sup>[5]</sup><sup>[6]</sup>

The model is based on the evaluation of three key clinical variables at specific time points: ruxolitinib dose, spleen response, and red blood cell (RBC) transfusion requirements.<sup>[7]</sup><sup>[8]</sup>

## Quantitative Data Summary

The prognostic weight of each variable in the **RR6** model is quantified through a point-based system. The total score determines the patient's risk category and provides an estimate of median overall survival (OS).

## RR6 Model Risk Factors and Scoring

| Risk Factor                 | Criteria                                                                       | Points | Hazard Ratio<br>(95% CI) | p-value |
|-----------------------------|--------------------------------------------------------------------------------|--------|--------------------------|---------|
| Ruxolitinib Dose            | <20 mg twice daily at baseline, 3 months, and 6 months                         | 1      | 1.79 (1.07-3.00)         | 0.03    |
| Spleen Response             | Palpable spleen length reduction from baseline $\leq 30\%$ at 3 and 6 months   | 1.5    | 2.26 (1.40-3.65)         | 0.0009  |
| Transfusion Need            | RBC transfusion required at 3 and/or 6 months                                  | 1      | 1.66 (0.95-2.88)         | 0.07    |
| Persistent Transfusion Need | RBC transfusion required at all time points (baseline, 3 months, and 6 months) | 1.5    | 2.32 (1.19-4.54)         | 0.02    |

Data sourced from Maffioli et al., Blood Advances, 2022.[2][8][9][10]

## RR6 Risk Stratification and Overall Survival

| Risk Category     | Total Points | Median Overall Survival (OS) from 6 months post-ruxolitinib start | 95% Confidence Interval (CI) |
|-------------------|--------------|-------------------------------------------------------------------|------------------------------|
| Low Risk          | <2           | Not Reached                                                       | N/A                          |
| Intermediate Risk | 2-4          | 61 months                                                         | 43-80 months                 |
| High Risk         | >4           | 33 months                                                         | 21-50 months                 |

Data sourced from Maffioli et al., Blood Advances, 2022.[2][4][8]

## Experimental Protocols

The **RR6** model was developed and validated using data from the RUXOREL-MF study (NCT03959371), a real-world, ambispective, observational study conducted in Italy.[8][11]

**Study Design:** The RUXOREL-MF study included patients with primary and post-essential thrombocythemia/post-polycythemia vera myelofibrosis treated with ruxolitinib in a "real-world" setting.[4] Data was collected from patients at facilities within the regional Hematology Network of Lombardy.[4]

**Patient Population:**

- Inclusion Criteria:** Patients aged 18 years or older with a diagnosis of primary myelofibrosis (according to WHO 2016 classification) or post-essential thrombocythemia/post-polycythemia vera myelofibrosis (according to IWG-MRT 2008 classification) were included. [4] Eligible patients had an intermediate-1, intermediate-2, or high-risk score according to the International Prognostic Scoring System (IPSS).[4]
- Exclusion Criteria:** Patients with diagnoses other than primary or secondary myelofibrosis, those with a platelet count  $<50 \times 10^9/L$  at treatment initiation, and those receiving ruxolitinib for other conditions were excluded.[4]

**Data Collection:** Clinical data, including ruxolitinib dosage, palpable spleen length, and red blood cell transfusion records, were collected at baseline (start of ruxolitinib treatment), and at 3 and 6 months of follow-up.[8]

Statistical Analysis: A multivariable Cox proportional hazard regression analysis was used to identify independent predictors of overall survival.[8] The hazard ratios from this analysis were used to assign point values to each risk factor in the **RR6** model.[12] The model's predictive accuracy was confirmed in an external validation cohort of 40 patients.[2][8]

## Visualizing the RR6 Model Workflow

The following diagrams illustrate the logical flow of the **RR6** model, from patient data input to risk stratification.



[Click to download full resolution via product page](#)

Caption: Workflow of the **RR6** prognostic model.

This in-depth guide provides a comprehensive overview of the **RR6** model, its variables, and its development. For researchers and drug development professionals, understanding this model is crucial for identifying high-risk myelofibrosis patients and for the design of future clinical trials aimed at improving outcomes in this patient population.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. A prognostic model to predict survival after 6 months of ruxolitinib in patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ruxolitinib in Myelofibrosis Patients in Lombardy, Italy | Clinical Research Trial Listing [centerwatch.com]
- 5. ashpublications.org [ashpublications.org]
- 6. A Prognostic Model to Predict Ruxolitinib Discontinuation and Death in Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Model IDs Risk Factors for Reduced Survival with Ruxolitinib | Blood Cancers Today [bloodcancerstoday.com]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. A prognostic model to predict survival after 6 months of ruxolitinib in patients with myelofibrosis [iris.hunimed.eu]
- 11. air.unimi.it [air.unimi.it]
- 12. Prognostic model to predict survival in MF after 6 months of treatment with ruxolitinib helps to identify candidates for second-line treatment and SCT [mpn-hub.com]
- To cite this document: BenchChem. [The RR6 Model: A Technical Guide to Prognostic Variables in Ruxolitinib-Treated Myelofibrosis]. BenchChem, [2025]. [Online PDF]. Available

at: [<https://www.benchchem.com/product/b1139164#understanding-the-variables-in-the-rr6-model>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)